molecular formula C11H10O3 B13557595 2-(3-Methyl-1-benzofuran-5-yl)aceticacid

2-(3-Methyl-1-benzofuran-5-yl)aceticacid

Cat. No.: B13557595
M. Wt: 190.19 g/mol
InChI Key: HMDVAXPWGLGIGK-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-benzofuran-5-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxybenzyl alcohol derivatives can be achieved using Lewis acids or strong bases .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1-benzofuran-5-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(3-methyl-1-benzofuran-5-yl)acetic acid

InChI

InChI=1S/C11H10O3/c1-7-6-14-10-3-2-8(4-9(7)10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

HMDVAXPWGLGIGK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)CC(=O)O

Origin of Product

United States

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